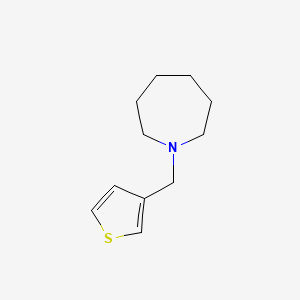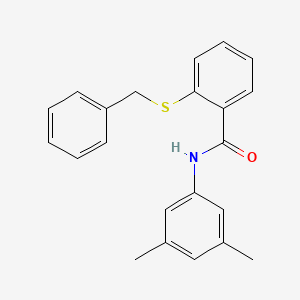![molecular formula C20H16N2O B5883348 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one, also known as MNI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. MNI-1 belongs to the class of indolinone derivatives and exhibits promising anticancer activity against various cancer cell lines.
作用機序
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one exerts its anticancer activity by targeting multiple signaling pathways involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of various kinases such as AKT, ERK, and JNK, which are involved in cell proliferation and survival. This compound also induces the expression of tumor suppressor genes such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has been found to induce DNA damage and oxidative stress in cancer cells, leading to cell death. This compound has also been reported to inhibit angiogenesis, which is essential for the growth and survival of cancer cells.
実験室実験の利点と制限
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has several advantages as a potential anticancer agent, such as its selective toxicity towards cancer cells and its ability to target multiple signaling pathways. However, the compound has some limitations in lab experiments, such as its poor solubility in water, which can affect its bioavailability and efficacy. The synthesis method for this compound is also complex and involves multiple steps, which can affect the yield and purity of the compound.
将来の方向性
Several future directions can be explored for 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one, such as the development of more efficient synthesis methods to improve the yield and purity of the compound. The efficacy of this compound can also be tested in combination with other chemotherapeutic agents to enhance its anticancer activity. The molecular mechanism of action of this compound can be further elucidated to identify its targets and signaling pathways. The pharmacokinetics and pharmacodynamics of this compound can also be studied to determine its optimal dosage and administration route. Overall, this compound has significant potential as a therapeutic agent for cancer treatment, and further research is needed to fully explore its applications.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has gained significant attention in the scientific community. The compound exhibits selective toxicity towards cancer cells and targets multiple signaling pathways involved in cancer cell proliferation and survival. This compound has minimal toxicity towards normal cells and has shown promising results in preclinical studies. However, the compound has some limitations in lab experiments, such as its poor solubility in water and complex synthesis method. Several future directions can be explored for this compound to fully explore its potential as a therapeutic agent for cancer treatment.
合成法
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the condensation reaction of 1-naphthylamine and isatin in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to obtain this compound. The purity and yield of the compound can be improved through various purification techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity and has shown promising results in various preclinical studies. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. This compound has also been reported to inhibit the growth of cancer cells in xenograft models, indicating its potential as a therapeutic agent.
特性
IUPAC Name |
1-methyl-3-(naphthalen-1-yliminomethyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-22-19-12-5-4-10-16(19)17(20(22)23)13-21-18-11-6-8-14-7-2-3-9-15(14)18/h2-13,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNZDIZCPSPZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C=NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)